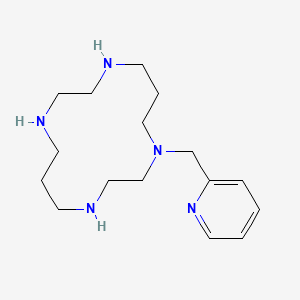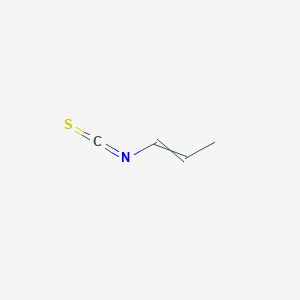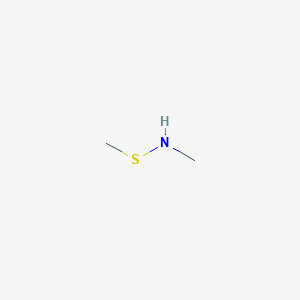
(1,1-Dichlorobut-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dichlorobut-1-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 1,1-dichlorobut-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichlorobut-1-en-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of benzene with 1,1-dichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The dichloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Common Reagents and Conditions
EAS Reactions: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alkanes.
Scientific Research Applications
(1,1-Dichlorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, while the dichloro group can undergo nucleophilic substitution . These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
1,2-Dichlorobenzene: A benzene derivative with two chlorine substituents in the ortho position.
1,4-Dichlorobenzene: A benzene derivative with two chlorine substituents in the para position.
Uniqueness
(1,1-Dichlorobut-1-en-2-yl)benzene is unique due to the presence of a 1,1-dichlorobut-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to simpler chlorinated benzenes. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
121700-16-1 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1,1-dichlorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
YFPSEJVUVGBYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)



![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)




![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)

